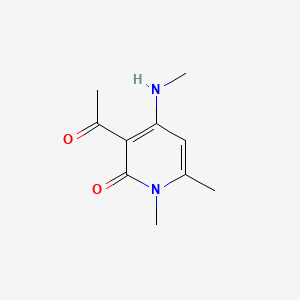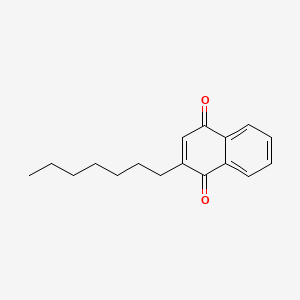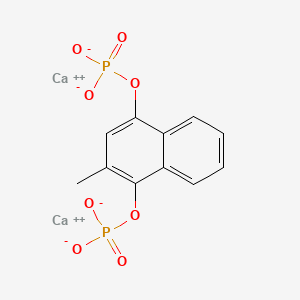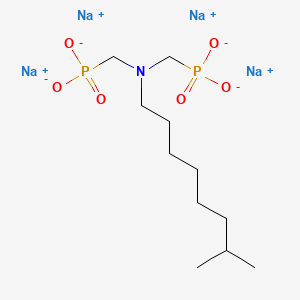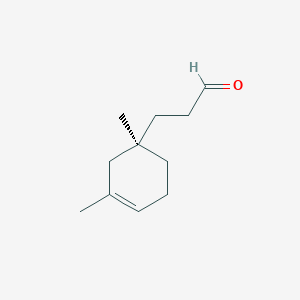
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is a chemical compound with the molecular formula C15H26O. It is a derivative of naphthalene, characterized by the presence of a methanol group and multiple hydrogenated carbon atoms. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol can be synthesized through several methods. One common approach involves the hydrogenation of 8,8-dimethylnaphthalene-2-methanol under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrogenation reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly hydrogenated.
Substitution: The methanol group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Various halogenating agents or nucleophiles
Major Products Formed
Oxidation: Ketones or aldehydes
Reduction: Further hydrogenated derivatives
Substitution: Compounds with substituted functional groups
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,3,4,5,6,7,8-Octahydro-8,8-dimethyl-2-naphthaldehyde
- 1,2,3,4,5,6,7,8-Octahydro-2,3,8,8-tetramethyl-2-naphthyl ethanone
- 1,2,3,4,5,6,7,8-Octahydro-5,5-dimethylnaphthalene-2-carbaldehyde
Uniqueness
1,2,3,4,5,6,7,8-Octahydro-8,8-dimethylnaphthalene-2-methanol is unique due to its specific structural features, including the presence of a methanol group and the degree of hydrogenation. These characteristics confer distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
93804-62-7 |
|---|---|
Fórmula molecular |
C13H22O |
Peso molecular |
194.31 g/mol |
Nombre IUPAC |
(8,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl)methanol |
InChI |
InChI=1S/C13H22O/c1-13(2)7-3-4-11-6-5-10(9-14)8-12(11)13/h10,14H,3-9H2,1-2H3 |
Clave InChI |
TXYYNNGNKSJORA-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC2=C1CC(CC2)CO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
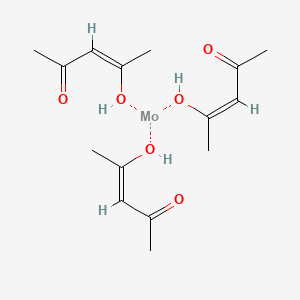
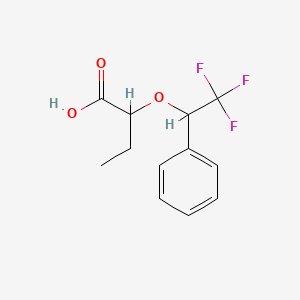
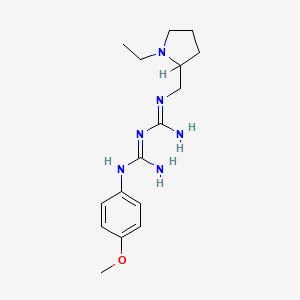
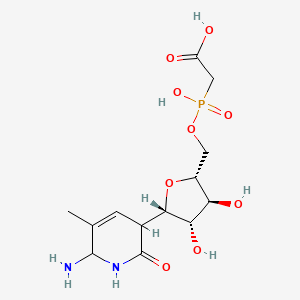
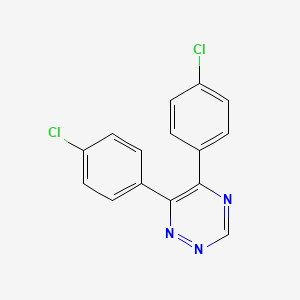

![1-methyl-4-[(E)-2-nitroprop-1-enyl]quinolin-2-one](/img/structure/B12666887.png)
